molecular formula C18H21NO2 B14224708 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one CAS No. 586356-62-9

6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14224708
CAS No.: 586356-62-9
M. Wt: 283.4 g/mol
InChI Key: FXGKKTIAZOWXCK-UHFFFAOYSA-N
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Description

6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with a dimethylanilino group and an ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2,4-dimethylaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-3-(1-(2,5-Dimethylanilino)ethylidene)-6-methyl-4H-pyran-2,4-dione
  • 5-(3,4-Dimethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
  • 1-(2,4-Dinitrophenylamino)-pyrrole-2,5-dione

Uniqueness

6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both an anilino group and a hydroxycyclohexadienone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

586356-62-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]-6-ethylbenzene-1,3-diol

InChI

InChI=1S/C18H21NO2/c1-5-14-9-15(18(21)10-17(14)20)13(4)19-16-7-6-11(2)8-12(16)3/h6-10,20-21H,5H2,1-4H3

InChI Key

FXGKKTIAZOWXCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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